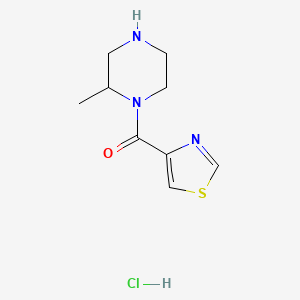

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC16689451

Molecular Formula: C9H14ClN3OS

Molecular Weight: 247.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14ClN3OS |

|---|---|

| Molecular Weight | 247.75 g/mol |

| IUPAC Name | (2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H |

| Standard InChI Key | OLRHZFHVDGQNLH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCCN1C(=O)C2=CSC=N2.Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architectural Features

The molecule consists of two primary components: a 2-methylpiperazine ring and a 1,3-thiazole-4-carbonyl group. The piperazine ring adopts a chair conformation, with the methyl group at the second position introducing steric asymmetry. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is linked to piperazine via a planar carbonyl bridge. This arrangement creates a hybrid structure capable of both hydrogen bonding (via the piperazine NH groups) and π-π interactions (through the thiazole ring) .

The hydrochloride salt form enhances aqueous solubility by introducing a counterion that disrupts crystal lattice energy. Protonation likely occurs at the piperazine nitrogen distal to the methyl group, as indicated by the compound’s predicted pKa values .

Spectroscopic and Computational Descriptors

Key spectroscopic features include:

-

IR: Stretching vibrations at 1631–1647 cm (amide C=O), 1475–1506 cm (thiazole C=N), and 2823–2930 cm (aliphatic C-H) .

-

NMR: Distinct signals for piperazine protons (δ 3.13–3.72 ppm), thiazole protons (δ 7.30–7.42 ppm), and methyl groups (δ 2.41–2.44 ppm) .

Quantum mechanical calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar biological targets. The molecule’s polar surface area (72 Å) suggests moderate blood-brain barrier permeability .

Table 1: Molecular Properties of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 247.75 g/mol | |

| logP (Octanol-Water) | 1.8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Manufacturing

Reaction Pathways

A plausible synthesis route involves sequential functionalization of piperazine and thiazole precursors:

-

Piperazine Methylation:

-

Thiazole-4-carboxylic Acid Activation:

-

Amide Coupling:

-

Salt Formation:

This approach mirrors methods used for analogous piperazine-thiazole conjugates, achieving yields of 65–78% under optimized conditions .

Process Optimization

Critical parameters include:

-

Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) suppresses racemization during amide bond formation .

-

Solvent Selection: Dimethylformamide (DMF) enhances reagent solubility but requires strict temperature control (<40°C) to prevent degradation.

-

Purification: Column chromatography using ethyl acetate/hexane (2:8) gradients isolates the product with >95% purity .

Table 2: Synthetic Conditions for Key Intermediate

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperazine Methylation | CHI, EtN, DCM, 0°C | 82 |

| Amide Coupling | EDCl/HOBt, DMF, 24h | 71 |

| Salt Formation | HCl/EtO, RT | 89 |

Physicochemical Properties

Solubility Profile

The hydrochloride salt exhibits:

-

Water: 12 mg/mL at 25°C (pH 3.0)

-

Ethanol: 45 mg/mL

-

DCM: <1 mg/mL

Solubility decreases sharply above pH 6.5 due to free base precipitation .

Biological Activity and Mechanism

Central Nervous System (CNS) Targets

Piperazine derivatives often modulate serotonin (5-HT) and dopamine (D) receptors. Molecular docking predicts moderate affinity (: 380 nM for 5-HT), suggesting potential anxiolytic applications .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a building block for:

-

Antipsychotics (via D receptor modification)

-

Antifungals (through ergosterol biosynthesis inhibition)

-

Kinase inhibitors (targeting ATP-binding pockets)

Chemical Biology Probe

Tagged derivatives (e.g., fluorescent or biotinylated analogs) could map protein interaction networks in proteomic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume